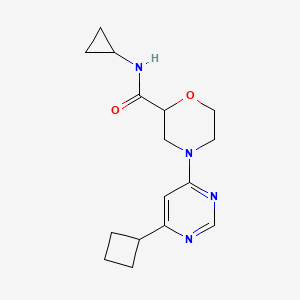![molecular formula C18H19ClN2O2 B15120137 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one](/img/structure/B15120137.png)
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an azetidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving a suitable amine and an electrophile under controlled conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the azetidinyl intermediate reacts with a pyridinyl halide in the presence of a base.
Introduction of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the azetidinyl-pyridinyl intermediate through a Friedel-Crafts acylation reaction, using a chlorophenyl ketone and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and analgesic properties. It has shown activity in models of epilepsy and neuropathic pain.
Pharmacology: Research focuses on its interaction with neuronal voltage-sensitive sodium and calcium channels, as well as GABA A and TRPV1 receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Neuronal Voltage-Sensitive Sodium Channels: The compound binds to site 2 on these channels, inhibiting sodium influx and stabilizing neuronal membranes.
L-Type Calcium Channels: It also interacts with these channels, reducing calcium influx and modulating neurotransmitter release.
GABA A and TRPV1 Receptors: The compound’s affinity for these receptors contributes to its anticonvulsant and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one: Similar structure but with a 2-chlorophenyl group instead of a 3-chlorophenyl group.
3-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
Uniqueness
The unique positioning of the chlorophenyl group in 3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one imparts distinct chemical and biological properties, making it a valuable compound for targeted research in medicinal chemistry and pharmacology.
Eigenschaften
Molekularformel |
C18H19ClN2O2 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-9-16(7-8-20-13)23-17-11-21(12-17)18(22)6-5-14-3-2-4-15(19)10-14/h2-4,7-10,17H,5-6,11-12H2,1H3 |
InChI-Schlüssel |
KTQBTPAFEKDMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B15120062.png)
![1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15120063.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15120065.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120066.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120069.png)
![2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B15120076.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15120079.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120082.png)
![5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120090.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B15120106.png)

![N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15120112.png)
![N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120121.png)
![4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15120127.png)
